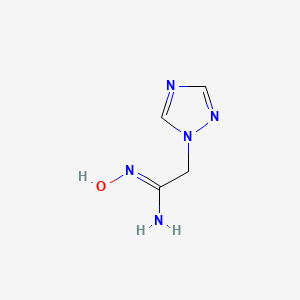

(1E)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide

Descripción general

Descripción

(1E)-N’-Hydroxy-2-(1H-1,2,4-triazol-1-yl)-ethanimidamide, commonly referred to as NHE, is an organic compound with a variety of applications in the scientific and medical fields. NHE is an amide derivative of hydroxyethanimidamide, and is composed of a 1,2,4-triazole ring and a hydroxyethylamine moiety. The compound is a colorless, water-soluble, and thermally stable solid with a melting point of 115-117°C.

Aplicaciones Científicas De Investigación

Fungicidal Activity

- Scientific Field: Organic Chemistry

- Application Summary: 1,2,4-triazole derivatives have been designed and synthesized for their fungicidal activities . These compounds were evaluated against eight phytopathogens .

- Methods of Application: The new compounds were identified by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

- Results: Most of the title compounds displayed moderate to high fungicidal activities . One compound exhibited a broad-spectrum antifungal activities with the EC 50 values of 1.59, 0.46, 0.27 and 11.39 mg/L against S. sclerotiorum, P. infestans, R. solani and B. cinerea, respectively .

Anticancer Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .

- Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results: Some compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Aromatase Inhibitors

- Scientific Field: Medicinal Chemistry

- Application Summary: 1,2,4-triazole derivatives have been designed based on the chemical structures of Letrozole, Anastrozole and 4-triazolylflavans, which act as aromatase inhibitors . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .

- Methods of Application: The target 1,2,4-triazole derivatives were designed based on the chemical structures of known aromatase inhibitors .

- Results: The paper did not provide specific results for this application .

Bioactive Phenomena and Analytical Uses

- Scientific Field: Analytical Chemistry

- Application Summary: Triazoles, including 1,2,4-triazole derivatives, have been highlighted for their future applications in several bioactive phenomena and analytical uses .

- Methods of Application: This review describes the structures, synthesis, reactions and spectral properties of triazoles .

- Results: The paper did not provide specific results for this application .

Antimicrobial Agent

- Scientific Field: Medicinal Chemistry

- Application Summary: Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

- Methods of Application: This review describes the structures, synthesis, reactions and spectral properties of triazoles .

- Results: The paper did not provide specific results for this application .

Organic Catalysts

- Scientific Field: Organic Chemistry

- Application Summary: 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

- Methods of Application: This review describes the structures, synthesis, reactions and spectral properties of triazoles .

- Results: The paper did not provide specific results for this application .

Propiedades

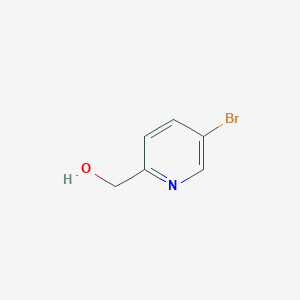

IUPAC Name |

N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-4(8-10)1-9-3-6-2-7-9/h2-3,10H,1H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVWQXRPIVXZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C=N1)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963134 | |

| Record name | N-Hydroxy(1H-1,2,4-triazol-1-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide | |

CAS RN |

438631-29-9 | |

| Record name | N-Hydroxy(1H-1,2,4-triazol-1-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

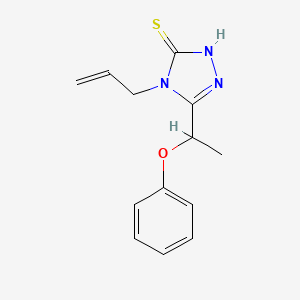

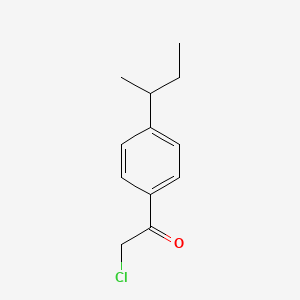

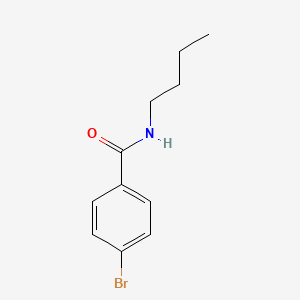

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)